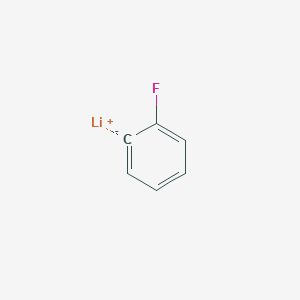

Lithium, (2-fluorophenyl)-

Description

Historical Context of Fluoroaryl Organolithium Reagents

The exploration of organolithium reagents dates back to the early 20th century. numberanalytics.com The development of methods to synthesize these highly reactive species, such as the reaction of organic halides with lithium metal, paved the way for their widespread use. organicchemistrydata.org The synthesis of polyfluorophenyllithium compounds was a notable advancement, highlighting the unique reactivity of hydrogen in hydropolyfluoroaryl compounds due to the inductive effect of multiple fluorine atoms. dtic.mil

The ortho-lithiation of fluorobenzene, a key reaction for generating (2-Fluorophenyl)lithium, has been a subject of significant study. researchgate.netthieme-connect.com The fluorine atom acts as a powerful directing group, facilitating the removal of a proton at the adjacent (ortho) position by a strong base like butyllithium. researchgate.netcapes.gov.br This regioselective deprotonation is a cornerstone for the synthesis of specifically substituted aromatic compounds. researchgate.net

Significance of Fluoroaryl Anions in Organic Synthesis

Fluoroaryl anions, the negatively charged species resulting from the deprotonation of fluoroarenes, are of paramount importance in organic synthesis. numberanalytics.com The presence of the highly electronegative fluorine atom significantly influences the anion's stability and reactivity. numberanalytics.com

The introduction of fluoroaryl moieties is crucial in the development of pharmaceuticals and advanced materials. numberanalytics.comchimia.chnih.gov Approximately 20-25% of upcoming drugs contain at least one fluorine atom. chimia.ch This is because the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. numberanalytics.com

Fluoroaryl anions, such as the one derived from (2-Fluorophenyl)lithium, serve as versatile nucleophiles in a variety of chemical transformations. They are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wikipedia.org For instance, they are key intermediates in cross-coupling reactions, which are fundamental for creating biaryl structures found in many natural products and pharmaceuticals. mdpi.com

Overview of Challenges in Handling Lithiated Fluoroarenes

Despite their synthetic utility, the handling of lithiated fluoroarenes presents considerable challenges. A primary issue is the inherent instability of these intermediates. chimia.chnih.gov The presence of the lithium and fluorine atoms on adjacent carbons can lead to the elimination of lithium fluoride (B91410) (LiF), resulting in the formation of highly reactive benzyne (B1209423) intermediates. chimia.chrsc.org This decomposition pathway can occur even at low temperatures, such as -78 °C, leading to unwanted side reactions and reduced yields of the desired product. chimia.chnih.gov

The stability of lithiated fluoroarenes can be influenced by several factors, including the solvent and the presence of other substituents on the aromatic ring. rsc.orggoogle.com For example, pentafluorophenyllithium is known to be thermally unstable above -25 °C and can even be explosive upon warming from cryogenic temperatures. rsc.org

To mitigate these stability issues, various strategies have been developed. These include the use of mixed-metal reagents, such as those combining lithium with less electropositive metals like zinc, aluminum, or iron, which can stabilize the organometallic intermediate. chimia.chnih.govrsc.org Another approach involves "trans-metal-trapping" (TMT), where a trapping agent is used to stabilize the lithiated species as it is formed. rsc.org The choice of the lithiating agent and reaction conditions is also critical to control the reactivity and prevent decomposition. epfl.chepfl.ch

Below is a table summarizing the key properties of (2-Fluorophenyl)lithium:

| Property | Value |

| Chemical Formula | C6H4FLi nih.gov |

| Molar Mass | 102.1 g/mol nih.gov |

| IUPAC Name | lithium;fluorobenzene nih.gov |

| InChI | InChI=1S/C6H4F.Li/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 nih.gov |

| SMILES | [Li+].C1=CC=C([C-]=C1)F nih.gov |

Properties

CAS No. |

348-53-8 |

|---|---|

Molecular Formula |

C6H4FLi |

Molecular Weight |

102.1 g/mol |

IUPAC Name |

lithium;fluorobenzene |

InChI |

InChI=1S/C6H4F.Li/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |

InChI Key |

FFZYFXSVOADDPG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C([C-]=C1)F |

Origin of Product |

United States |

Synthesis Methodologies of 2 Fluorophenyl Lithium

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, facilitating the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org

Role of Fluorine as a Directing Group in Aromatic Metalation

The fluorine substituent is a potent directing group in ortho-metalation reactions. researchgate.net Its ability to direct lithiation to the adjacent position is attributed to its strong inductive effect, which increases the acidity of the ortho-protons, and its capacity to coordinate with the lithium atom of the base. rsc.orgnih.gov The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is enhanced compared to the meta and para positions. acs.org Intramolecular competition experiments have demonstrated that fluorine is one of the most powerful directing groups for metalation. researchgate.net This directing effect is prevalent even in the presence of other functional groups that are known to induce directed ortho-metalation, highlighting the dominance of the fluorine atom in guiding the lithiation step. rsc.org

Influence of Lithium Amide Bases (e.g., Lithium Diisopropylamide, Lithium 2,2,6,6-Tetramethylpiperidide)

The choice of base is critical in directed ortho-metalation. Strong, non-nucleophilic lithium amide bases are frequently employed to deprotonate the aromatic ring without competing nucleophilic addition reactions.

Lithium Diisopropylamide (LDA): LDA is a widely used base for the ortho-lithiation of fluoroaromatics. Many para-substituted fluorobenzenes can be successfully lithiated ortho to the fluorine atom using LDA. researchgate.net However, the stability of the resulting lithiated species can be a concern. researchgate.net

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): LiTMP is another effective, albeit more sterically hindered, lithium amide base for these transformations. researchgate.net It is often used to achieve high regioselectivity. nih.gov LiTMP-mediated metalations can be significantly faster than those with LDA. nih.gov The bulky nature of the TMP group can influence the regioselectivity, favoring deprotonation at less sterically hindered sites. nih.gov The use of LiTMP in tandem with a trapping agent, in a process known as trans-metal-trapping (TMT), can be employed to intercept and stabilize the generated carbanion, driving the equilibrium towards the metalated product. nih.gov

| Lithium Amide Base | Key Characteristics in ortho-Metalation of Fluoroarenes |

| Lithium Diisopropylamide (LDA) | Commonly used for ortho-lithiation; can be effective for various substituted fluorobenzenes. researchgate.netnih.gov |

| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Sterically hindered base providing high regioselectivity; metalation rates can be much faster than with LDA. researchgate.netnih.govnih.gov |

Regioselective Deprotonation in Fluorobenzene Derivatives

The fluorine atom's strong directing effect ensures high regioselectivity in the deprotonation of fluorobenzene and its derivatives. The lithiation occurs almost exclusively at the position ortho to the fluorine atom. rsc.orgnih.gov This high degree of control is a key advantage of the DoM strategy for synthesizing (2-fluorophenyl)lithium and related compounds. Even in molecules with multiple potential sites for deprotonation, the fluorine atom typically dictates the site of metalation. rsc.org For instance, in the reaction of fluorobenzene with LiTMP and a gallium trapping reagent, the product formed is exclusively the one resulting from metalation ortho to the fluorine substituent. nih.gov

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a rapid and efficient method for the preparation of organolithium compounds, including (2-fluorophenyl)lithium. wikipedia.org This reaction involves the exchange of a halogen atom on an organic halide with a lithium atom from an organolithium reagent. wikipedia.org The reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium species. harvard.edustackexchange.com

From 2-Halofluorobenzenes (e.g., 2-Bromofluorobenzene, 2-Iodofluorobenzene)

The synthesis of (2-fluorophenyl)lithium via halogen-lithium exchange typically starts from a 2-halofluorobenzene precursor. The reactivity of the halogen in the exchange reaction follows the general trend: I > Br > Cl >> F. wikipedia.org Consequently, 2-iodofluorobenzene and 2-bromofluorobenzene are the most common substrates. Organic fluorides are generally unreactive in this type of exchange. wikipedia.orgwikipedia.org

2-Bromofluorobenzene: This is a frequently used precursor for generating (2-fluorophenyl)lithium. The bromine-lithium exchange proceeds readily at low temperatures when treated with an appropriate alkyllithium reagent. lookchem.com

2-Iodofluorobenzene: Due to the higher reactivity of iodine in the exchange process, 2-iodofluorobenzene is also an excellent substrate. The iodine-lithium exchange is orders of magnitude faster than the bromine-lithium exchange, which can be advantageous in minimizing side reactions. wikipedia.org

Influence of Alkyl Lithium Reagents (e.g., n-Butyllithium, sec-Butyllithium, tert-Butyllithium)

The choice of the alkyllithium reagent is crucial for a successful halogen-lithium exchange reaction. The reactivity and basicity of the alkyllithium reagent can influence the reaction rate and the potential for side reactions. uwindsor.ca

n-Butyllithium (n-BuLi): This is a commonly used reagent for halogen-lithium exchange. wikipedia.orgwikipedia.org It readily reacts with aryl bromides and iodides to form the corresponding aryllithium compounds. wikipedia.orgtcnj.edu However, the n-butyl bromide or iodide formed as a byproduct can sometimes react with the newly formed aryllithium reagent. wikipedia.org

sec-Butyllithium (sec-BuLi): This is a stronger base than n-BuLi and can be used to effect the exchange. uwindsor.ca

tert-Butyllithium (t-BuLi): As the most basic and reactive of the butyllithium isomers, t-BuLi is highly effective for halogen-lithium exchange reactions. uwindsor.cawikipedia.orgreddit.com A significant advantage of using t-BuLi is that the byproduct, tert-butyl iodide or bromide, is often eliminated in situ by a second equivalent of t-BuLi, which drives the reaction to completion and prevents side reactions involving the alkyl halide. wikipedia.orgethz.ch

| Alkyl Lithium Reagent | Characteristics in Halogen-Lithium Exchange |

| n-Butyllithium (n-BuLi) | Widely used for exchange with aryl bromides and iodides; byproduct can lead to side reactions. wikipedia.orgcommonorganicchemistry.com |

| sec-Butyllithium (sec-BuLi) | More basic than n-BuLi. uwindsor.ca |

| tert-Butyllithium (t-BuLi) | Highly reactive and basic; often requires two equivalents as the second equivalent removes the alkyl halide byproduct. wikipedia.orgwikipedia.orgethz.ch |

Solvent and Temperature Effects on Exchange Efficiency

The efficiency of the halogen-metal exchange reaction to form (2-fluorophenyl)lithium is critically dependent on the solvent system and the reaction temperature. Ethereal solvents are generally preferred due to their ability to solvate and stabilize the organolithium species.

Commonly employed solvents include diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF). The choice between these can influence the reaction rate and the stability of the resulting (2-fluorophenyl)lithium. THF, being a more polar and strongly Lewis-basic solvent, can accelerate the rate of halogen-metal exchange compared to diethyl ether. semanticscholar.orgresearchgate.net This is attributed to THF's superior ability to break down the aggregates of the alkyllithium reagent (e.g., n-butyllithium), leading to more reactive monomeric species. uwindsor.cauniurb.it However, the increased reactivity in THF can also lead to a higher propensity for side reactions, such as the decomposition of the solvent by the organolithium reagent, especially at elevated temperatures. The stability of alkyllithiums in ethereal solvents generally follows the order: hydrocarbons > diethyl ether > THF. uwindsor.ca

Low temperatures are crucial for the successful synthesis of (2-fluorophenyl)lithium via halogen-metal exchange. Reactions are typically conducted at temperatures ranging from -78 °C to -100 °C. tcnj.edu These cryogenic conditions are necessary to minimize side reactions, such as the decomposition of the organolithium reagent and attack on the solvent. At higher temperatures, the highly reactive (2-fluorophenyl)lithium can readily deprotonate the ethereal solvent or undergo other undesired transformations, leading to reduced yields and the formation of impurities. The stability of organolithium reagents is significantly compromised at higher temperatures, making strict temperature control a critical aspect of the synthesis.

The following table summarizes the general effects of solvent and temperature on the halogen-metal exchange for the synthesis of (2-fluorophenyl)lithium:

| Parameter | Effect on Exchange Efficiency | Rationale |

| Solvent | ||

| Diethyl Ether (Et2O) | Moderate reaction rate, good stability of the product. | Less polar than THF, leading to slower exchange but better stability. |

| Tetrahydrofuran (THF) | Faster reaction rate, potentially lower stability. uwindsor.cauniurb.it | More polar and better at solvating lithium, increasing reactivity but also the potential for side reactions. |

| Hydrocarbons | Very slow to no reaction. | Poor solvation of the organolithium reagent. uwindsor.ca |

| Temperature | ||

| Low (-78°C to -100°C) | High efficiency and stability. tcnj.edu | Minimizes decomposition of the organolithium reagent and side reactions with the solvent. |

| Moderate (e.g., 0°C) | Increased rate of exchange but also increased decomposition. | The reagent is less stable and more prone to react with the solvent. |

| Room Temperature | Significant decomposition and low yields. | Rapid reaction with ethereal solvents and inherent instability of the organolithium reagent. |

Other Preparative Routes

Besides halogen-metal exchange and directed ortho-metalation, other methods can be employed for the preparation of (2-fluorophenyl)lithium, although they are generally less common. These alternative routes include transmetalation and reductive lithiation.

Reductive Lithiation: This technique involves the reduction of an organic halide with an alkali metal in the presence of an electron carrier, such as naphthalene, to form the corresponding organolithium species. For instance, 2-fluorobromobenzene could be treated with lithium metal and a catalytic amount of naphthalene to generate (2-fluorophenyl)lithium. researchgate.net This method, often referred to as the Shapiro reaction when using tosylhydrazones, or by direct reduction of halides with lithium radical anions like lithium naphthalenide, offers an alternative pathway that does not rely on pre-formed organolithium reagents. core.ac.uk The reaction with lithium naphthalenide is typically carried out in THF at low temperatures. orgsyn.org

Reactivity and Reaction Pathways of 2 Fluorophenyl Lithium

Decomposition Pathways and Intermediates

The inherent instability of (2-fluorophenyl)lithium gives rise to several decomposition pathways, each proceeding through distinct reactive intermediates. Understanding these pathways is crucial for controlling reaction outcomes and maximizing the efficiency of synthetic transformations.

Lithium Fluoride (B91410) Elimination to Form ortho-Benzyne

One of the most significant decomposition pathways of (2-fluorophenyl)lithium is the elimination of lithium fluoride (LiF) to generate the highly reactive intermediate, ortho-benzyne. This process is driven by the thermodynamic stability of the inorganic salt LiF and the release of strain in the aromatic ring.

The mechanism involves the abstraction of the ortho-proton by a base (in this case, another molecule of (2-fluorophenyl)lithium or another base present in the reaction mixture) is not the primary route for benzyne (B1209423) formation from 2-fluorophenyllithium. Instead, the formation of benzyne from (2-fluorophenyl)lithium is a unimolecular elimination process. The proximity of the lithium and fluorine atoms on the aromatic ring facilitates the elimination of LiF. This elimination reaction results in the formation of a carbon-carbon triple bond within the benzene (B151609) ring, creating the strained and highly electrophilic benzyne intermediate. The benzyne can then be trapped by various nucleophiles present in the reaction medium.

Autometalation Processes

Autometalation is a process where an organometallic compound reacts with itself, leading to the formation of new organometallic species. In the context of (2-fluorophenyl)lithium, autometalation can occur, although it is often a less dominant pathway compared to benzyne formation. This process typically involves the deprotonation of one molecule of (2-fluorophenyl)lithium by another, leading to the formation of a dilithiated species and fluorobenzene. The position of the second lithiation can vary, influenced by factors such as solvent and temperature. These dilithiated intermediates can then react with electrophiles to give disubstituted products.

Cascade Reactions Involving Fluoroaryl Anions

The reactive intermediates generated from (2-fluorophenyl)lithium, particularly ortho-benzyne, can initiate cascade reactions. These are multi-step reaction sequences where the product of one step serves as the substrate for the next, leading to the rapid construction of complex molecular architectures. For instance, the benzyne intermediate can undergo cycloaddition reactions with dienes or other unsaturated systems, and the resulting adducts can then undergo further transformations. While specific cascade reactions initiated directly by the (2-fluorophenyl)lithium anion itself are less commonly reported, its role as a precursor to benzyne makes it a key starting point for such complex transformations.

Reactions with Electrophiles

As a potent nucleophile, (2-fluorophenyl)lithium readily reacts with a wide range of electrophiles, forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to its application in organic synthesis.

Carbonyl Trapping Reactions (e.g., with Acetone (B3395972), Carbon Dioxide)

(2-Fluorophenyl)lithium undergoes efficient nucleophilic addition to carbonyl compounds. For example, its reaction with acetone results in the formation of 2-(2-fluorophenyl)propan-2-ol (B1439185) after acidic workup. The nucleophilic carbon of the organolithium attacks the electrophilic carbonyl carbon of acetone, forming a lithium alkoxide intermediate, which is then protonated.

Similarly, carboxylation of (2-fluorophenyl)lithium can be achieved by its reaction with carbon dioxide. The organolithium adds to one of the C=O double bonds of CO2 to form a lithium carboxylate salt. Subsequent acidification yields 2-fluorobenzoic acid.

Table 1: Carbonyl Trapping Reactions of (2-Fluorophenyl)lithium

| Electrophile | Reagent | Product | Yield (%) |

| Acetone | (CH₃)₂CO | 2-(2-Fluorophenyl)propan-2-ol | Data not available |

| Carbon Dioxide | CO₂ | 2-Fluorobenzoic acid | 95% chemicalbook.com |

Note: Yields can vary depending on reaction conditions.

Borate (B1201080) Trapping Reactions (e.g., with Triisopropyl Borate)

The reaction of (2-fluorophenyl)lithium with borate esters, such as triisopropyl borate, is a widely used method for the synthesis of boronic acids. The organolithium compound adds to the boron atom of the borate ester to form a boronate complex. Hydrolysis of this intermediate under acidic conditions furnishes the corresponding 2-fluorophenylboronic acid. This boronic acid is a versatile building block in Suzuki-Miyaura cross-coupling reactions. The yield of this transformation is generally high, making it a reliable synthetic route. For instance, the synthesis of 2-fluoropyridine-4-boronic acid from the corresponding lithiated species and triisopropyl borate proceeds with yields in the range of 76-77%. google.com A similar reaction to produce (2-fluoropyridin-4-yl)boronic acid reported a yield of 91%. chemicalbook.com

Table 2: Borate Trapping Reaction of (2-Fluorophenyl)lithium

| Electrophile | Reagent | Product | Yield (%) |

| Triisopropyl Borate | B(O-i-Pr)₃ | 2-Fluorophenylboronic acid | 76-91% (analogous reactions) google.comchemicalbook.com |

Note: Yields are for analogous reactions and can vary depending on specific substrates and conditions.

Reactions with Nitrogen-Containing Electrophiles

As a potent nucleophile, (2-fluorophenyl)lithium can react with various electrophilic nitrogen sources to form new carbon-nitrogen bonds. rsc.org A notable class of nitrogen-containing electrophiles is the dialkyl azodicarboxylates. In these reactions, the nucleophilic carbon of the (2-fluorophenyl)lithium attacks one of the electrophilic nitrogen atoms of the azodicarboxylate. This process, known as electrophilic amination, results in the formation of a hydrazine (B178648) derivative after quenching the intermediate. rsc.orgdocumentsdelivered.com The reaction provides a direct method for introducing a nitrogen-containing functional group onto the fluorinated aromatic ring.

Table 1: Reaction with Dialkyl Azodicarboxylates

| Reactant 1 | Reactant 2 | Product Class |

| (2-Fluorophenyl)lithium | Dialkyl Azodicarboxylate | Substituted Hydrazine Derivative |

Halogenation Reactions (e.g., with Iodine)

(2-Fluorophenyl)lithium readily reacts with halogenating agents. In a typical halogenation reaction, the organolithium compound is treated with an electrophilic halogen source, such as molecular iodine (I₂). The nucleophilic aryl carbon of (2-fluorophenyl)lithium attacks the iodine molecule, displacing an iodide ion and forming a new carbon-iodine bond. This reaction is an effective method for the synthesis of 1-fluoro-2-iodobenzene. The process is generally fast and efficient, proceeding at low temperatures to prevent side reactions.

Table 2: Iodination of (2-Fluorophenyl)lithium

| Reactant 1 | Reactant 2 | Product |

| (2-Fluorophenyl)lithium | Iodine (I₂) | 1-Fluoro-2-iodobenzene |

Cycloaddition Reactions of Generated Arynes

One of the most significant aspects of the reactivity of (2-fluorophenyl)lithium is its role as a precursor to the highly reactive intermediate, benzyne. The proximity of the lithium atom to the fluorine atom facilitates the elimination of lithium fluoride (LiF) upon gentle heating or even at low temperatures. researchgate.net The resulting benzyne is a powerful dienophile and can be trapped in situ by various dienes.

Diels-Alder Cycloadditions (e.g., with Furan)

The benzyne generated from (2-fluorophenyl)lithium can be efficiently trapped in a [4+2] Diels-Alder cycloaddition reaction. ustc.edu.cn When furan (B31954) is used as the trapping agent, it acts as the diene, reacting with the benzyne dienophile to form a characteristic bridged bicyclic adduct. nih.govresearchgate.net This reaction provides a convenient route to 1,4-dihydro-1,4-epoxynaphthalene. The entire sequence, from the organolithium to the cycloadduct, is often performed in a single pot, highlighting the synthetic utility of this method for constructing complex polycyclic frameworks. nih.gov

Table 3: Benzyne Generation and Diels-Alder Reaction with Furan

| Precursor | Intermediate | Diene | Product |

| (2-Fluorophenyl)lithium | Benzyne | Furan | 1,4-Dihydro-1,4-epoxynaphthalene |

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry where a metallic moiety is exchanged for another. (2-Fluorophenyl)lithium can undergo transmetalation with various metal salts to generate new organometallic reagents with different reactivity and stability profiles. This allows for a broader range of subsequent chemical transformations.

Formation of Organozinc Reagents (e.g., 2-Fluorophenylzinc Iodide)

The reaction of (2-fluorophenyl)lithium with a zinc salt, such as zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), results in a transmetalation to form a more stable organozinc reagent. nih.govuni-muenchen.de For instance, reacting (2-fluorophenyl)lithium with zinc iodide yields 2-fluorophenylzinc iodide and lithium iodide. Organozinc compounds are generally less reactive and more functional-group tolerant than their organolithium counterparts. This modified reactivity makes them valuable reagents in cross-coupling reactions, such as the Negishi coupling. nih.gov The use of a lithium chloride-solubilized zinc salt (ZnCl₂·2LiCl) can facilitate this transformation. nih.gov

Table 4: Transmetalation to an Organozinc Reagent

| Organolithium Reagent | Metal Salt | Organozinc Product | Byproduct |

| (2-Fluorophenyl)lithium | Zinc Iodide (ZnI₂) | 2-Fluorophenylzinc Iodide | Lithium Iodide (LiI) |

Formation of Organomagnesium Reagents (e.g., 2-Fluorophenylmagnesium Bromide)

Similarly, (2-fluorophenyl)lithium can be converted into the corresponding Grignard reagent, 2-fluorophenylmagnesium bromide, through transmetalation with a magnesium salt like magnesium bromide (MgBr₂). The driving force for this reaction is the formation of the more electropositive metal-carbon bond. The resulting Grignard reagent exhibits reactivity that is characteristic of organomagnesium compounds, making it suitable for a wide array of synthetic applications, including additions to carbonyls and other electrophiles. This conversion allows chemists to harness the extensive and well-established chemistry of Grignard reagents starting from an organolithium precursor.

Table 5: Transmetalation to an Organomagnesium Reagent

| Organolithium Reagent | Metal Salt | Organomagnesium Product | Byproduct |

| (2-Fluorophenyl)lithium | Magnesium Bromide (MgBr₂) | 2-Fluorophenylmagnesium Bromide | Lithium Bromide (LiBr) |

Lithium-Mediated Ferration of Fluoroarenes

The deprotonation of fluoroarenes using conventional organolithium bases presents a significant challenge in synthetic chemistry. This difficulty is largely attributed to the low thermal stability of the resulting fluoroaryllithium intermediates, which are prone to undergo undesirable side reactions, such as benzyne formation, even at cryogenic temperatures like -78 °C. acs.orgresearchgate.net However, recent research has demonstrated an effective strategy that circumvents this instability through a process known as lithium-mediated ferration. acs.org

This method employs a bimetallic cooperative approach, utilizing a mixed-metal base composed of a lithium amide, such as lithium bis(trimethylsilyl)amide (LiHMDS), and an iron(II) salt, Fe(HMDS)₂. acs.orgnih.gov When combined, these reagents form a synergistic base, specifically [(dioxane)LiFe(HMDS)₃], which enables the selective deprotonation of highly fluorinated arenes like pentafluorobenzene (B134492) and 1,3,5-trifluorobenzene (B1201519) at ambient temperature. acs.orgresearchgate.netnih.gov

Structural analysis of the resulting organometallic products reveals that the process is not a simple lithiation but a ferration, where the iron atom forms a direct and stable σ-bond with the fluorinated aromatic ring. acs.orgresearchgate.net The lithium cation in the product structure is coordinated to the amide ligands and a dioxane solvent molecule, but does not directly interact with the fluoroaryl anion. researchgate.net This arrangement confers significant thermal stability to the molecule, preventing the common decomposition pathway of lithium fluoride (LiF) elimination that leads to benzyne formation. acs.orgresearchgate.net The presence of lithium is crucial for the reaction to occur, as Fe(HMDS)₂ alone is inert towards the metallation of these fluoroarenes. acs.orgresearchgate.net This cooperative bimetallic system thus provides a regioselective and controlled pathway to functionalized fluoroarenes, affording thermally stable intermediates that can be intercepted by electrophiles. researchgate.net

| Fluoroarene Substrate | Reagent | Product Structure | Key Finding | Fe-C Bond Length (Å) |

|---|---|---|---|---|

| Pentafluorobenzene | [(dioxane)LiFe(HMDS)₃] | [(dioxane)Li(HMDS)₂Fe(C₆F₅)] | Selective C-H activation at room temperature, forming a thermally stable ferrate. acs.orgresearchgate.net | 2.092(4) researchgate.net |

| 1,3,5-Trifluorobenzene | [(dioxane)LiFe(HMDS)₃] | [(dioxane)Li(HMDS)₂Fe(2,4,6-C₆H₂F₃)] | Demonstrates regioselective ferration over lithiation, avoiding LiF elimination. acs.orgresearchgate.net | 2.078(4) researchgate.net |

General Transmetalation to Other Metal Centers

(2-Fluorophenyl)lithium, like other organolithium reagents, is a versatile intermediate in organic synthesis, primarily due to its ability to undergo transmetalation. This process involves the transfer of the 2-fluorophenyl group from lithium to another metal center, thereby generating a new organometallic reagent with distinct reactivity and selectivity. This strategy is widely employed to modulate the nucleophilicity and functional group tolerance of the organometallic species.

Transmetalation to Boron: A common and synthetically valuable transformation is the reaction of (2-fluorophenyl)lithium with boronic esters, such as trimethyl borate or triisopropyl borate. This transmetalation-hydrolysis sequence is a standard method for the synthesis of 2-fluorophenylboronic acid. The organolithium compound acts as a potent nucleophile, attacking the electrophilic boron center of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate complex to yield the desired boronic acid. Polyfluorinated aryl boronic acids can be prone to instability and protodeboronation under basic conditions, a challenge that highlights the importance of controlled synthesis pathways. researchgate.net These resulting boronic acids are crucial building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net

Transmetalation to Copper: To generate softer, less basic nucleophiles, (2-fluorophenyl)lithium can be transmetalated to copper. This is typically achieved by treating the organolithium reagent with a copper(I) salt, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN). The reaction produces a (2-fluorophenyl)copper species or, in the presence of a second equivalent of the organolithium, a lithium di(2-fluorophenyl)cuprate (a Gilman cuprate). These organocopper reagents exhibit greater selectivity in reactions like conjugate additions to α,β-unsaturated carbonyl compounds and Sₙ2' reactions with allylic electrophiles, where the harder organolithium reagents might favor direct 1,2-addition or less selective pathways. researchgate.netuni-goettingen.de

Transmetalation to Zinc: The transmetalation of (2-fluorophenyl)lithium to zinc is a frequently used strategy to prepare more functional-group-tolerant organozinc reagents. The reaction is typically performed by adding a zinc salt, most commonly zinc chloride (ZnCl₂), often as a LiCl-solubilized complex, to the pre-formed organolithium reagent. nih.govnsf.gov The resulting (2-fluorophenyl)zinc reagent is significantly less reactive and basic than its lithium precursor, allowing it to be used in the presence of sensitive functional groups like esters or ketones. These organozinc compounds are key intermediates in Negishi cross-coupling reactions, where they are coupled with various organic halides in the presence of a palladium or nickel catalyst. nih.gov The in situ trapping of a reactive aryllithium species with ZnCl₂ can also be a crucial technique to prevent decomposition when the lithium intermediate is unstable. nih.gov

| Target Metal | Typical Reagent | Product Type | Primary Application |

|---|---|---|---|

| Boron (B) | B(OR)₃ (e.g., Trimethyl borate) | Arylboronic Acid/Ester | Suzuki-Miyaura cross-coupling reactions. researchgate.net |

| Copper (Cu) | CuX (e.g., CuI, CuCN) | Organocopper / Cuprate | Conjugate additions, selective substitutions. researchgate.net |

| Zinc (Zn) | ZnCl₂ | Organozinc Halide | Negishi cross-coupling reactions. nih.gov |

Mechanistic Investigations of 2 Fluorophenyl Lithium Transformations

Complex-Induced Proximity Effects (CIPE) in Directed Metalation

The formation of (2-Fluorophenyl)lithium via directed ortho metalation (DoM) is a prime example of a reaction governed by the Complex-Induced Proximity Effect (CIPE). benthamopenarchives.comnih.gov This principle posits that the organolithium base, such as n-butyllithium, first coordinates to a Lewis basic functional group on the aromatic substrate. benthamopenarchives.com In the case of a fluorinated aromatic precursor, the electronegative fluorine atom acts as a Directed Metalation Group (DMG).

The mechanism proceeds through a two-step process:

Prelithiation Complex Formation : The Lewis acidic lithium ion of the organolithium reagent forms a coordinative complex with the Lewis basic fluorine atom of the substrate. benthamopenarchives.com

Directed Deprotonation : This initial complexation brings the alkyl base into close proximity to the proton at the ortho position (C2). This proximity facilitates the abstraction of the proton, leading to the regioselective formation of the (2-Fluorophenyl)lithium species. benthamopenarchives.comnih.gov

This CIPE-driven pathway is highly efficient and regioselective, favoring metalation at the position adjacent to the directing group over deprotonation at other, potentially more thermodynamically acidic, sites on the molecule. benthamopenarchives.com

Electron Transfer Processes in Halogen-Metal Exchange

An alternative route to (2-Fluorophenyl)lithium is through halogen-metal exchange, for instance, by reacting 1-bromo-2-fluorobenzene (B92463) with an alkyllithium reagent like n-butyllithium. The mechanism of lithium-halogen exchange is complex and can proceed through two primary pathways. wikipedia.orgprinceton.edu

| Mechanism | Description | Intermediates |

| Nucleophilic Pathway | Involves the nucleophilic attack of the carbanion from the organolithium reagent on the halogen atom of the aryl halide. wikipedia.org This is believed to proceed through a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu | "Ate-complex" (e.g., [Ar-I-R]⁻Li⁺) |

| Single Electron Transfer (SET) | This pathway involves the transfer of a single electron from the organolithium reagent to the aryl halide. wikipedia.org This generates a radical anion and a radical cation, which then collapse to form the products. This mechanism is considered more likely at higher temperatures. princeton.edu | Radical species |

The rate of halogen-metal exchange is kinetically controlled and highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgprinceton.edu Aryl fluorides are typically unreactive in this type of exchange reaction. wikipedia.orgprinceton.edu

Stereoelectronic and Steric Factors Influencing Reactivity

The reactivity of (2-Fluorophenyl)lithium and its precursors is significantly influenced by both stereoelectronic and steric factors.

Interplay of Kinetic and Thermodynamic Control

Transformations involving (2-Fluorophenyl)lithium are often governed by kinetic rather than thermodynamic control. rsc.org

Kinetic Control : Both directed ortho metalation and halogen-metal exchange are typically very fast reactions, especially when conducted at the low temperatures common for organolithium chemistry (e.g., -78 °C). ethz.ch The product that is formed fastest—the kinetic product—is the one that is isolated. In DoM, the kinetically favored product results from the deprotonation of the most accessible ortho-proton, as dictated by CIPE. benthamopenarchives.com In halogen-metal exchange, the kinetic product is derived from the exchange of the most reactive halogen (I > Br > Cl). wikipedia.org

Thermodynamic Control : A thermodynamically controlled reaction would yield the most stable product, which may not be the one that is formed fastest. mdpi.com For these reactions to reach thermodynamic equilibrium, higher temperatures or longer reaction times would be necessary to allow for the reversal of the initial kinetic product formation and subsequent conversion to a more stable isomer. However, due to the high reactivity of organolithiums and the potential for side reactions at elevated temperatures, conditions favoring thermodynamic control are less common for the preparation and use of (2-Fluorophenyl)lithium. mdpi.com

Role of Aggregation States of Organolithium Reagents

Like most organolithium reagents, (2-Fluorophenyl)lithium does not exist as a simple monomer in solution. Instead, it forms a dynamic equilibrium of various aggregates, such as dimers, tetramers, and higher-order structures. wisc.edudntb.gov.ua The nature and degree of aggregation are heavily dependent on the solvent, concentration, and the presence of any additives. wisc.edu

The aggregation state is critically important because different aggregates exhibit different levels of reactivity. princeton.edu It is generally accepted that smaller aggregates, particularly monomers, are more reactive than larger ones like tetramers. mdpi.com However, some reactions have been shown to proceed via dimeric species. mdpi.com The reaction mechanism is therefore complicated by the fact that the observed reactivity is a composite of the reactivities of all species present in the equilibrium. Unraveling the precise role of each aggregate is a significant challenge in mechanistic studies. princeton.edunih.gov

Solvent and Additive Effects on Reaction Mechanisms

Solvents and additives play a crucial role in modulating the structure and reactivity of (2-Fluorophenyl)lithium by influencing its aggregation state. benthamopenarchives.com

Solvents : In non-coordinating hydrocarbon solvents, organolithiums are typically found as large aggregates. The use of coordinating polar aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the deaggregation of these larger clusters. wisc.edu The solvent molecules coordinate to the lithium centers, breaking the inter-aggregate bonds and favoring the formation of smaller, more reactive species like dimers and monomers. mdpi.com

Additives : Strongly coordinating additives, often multidentate Lewis bases, have an even more profound effect. A classic example is N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can chelate the lithium cation, breaking down aggregates into monomeric or dimeric TMEDA-complexed species. wisc.edu This deaggregation significantly increases the nucleophilicity and basicity of the carbanion, thereby accelerating the rate of reaction. Other additives like hexamethylphosphoramide (B148902) (HMPA) can also form highly reactive monomeric species. mdpi.com

The choice of solvent and additives can thus fundamentally alter the reaction mechanism by changing the nature of the reactive organolithium species in solution.

| Solvent/Additive | Typical Effect on Aggregation | Impact on Reactivity |

| Hydrocarbon (e.g., Hexane) | Promotes large aggregates (tetramers, hexamers) | Low |

| Diethyl Ether | Shifts equilibrium to smaller aggregates (dimers, tetramers) | Moderate increase |

| Tetrahydrofuran (THF) | Strongly favors smaller aggregates (monomers, dimers) wisc.edu | High increase |

| TMEDA | Forms chelated monomers or dimers wisc.edu | Very high increase |

| HMPA | Forms highly reactive, separated ion pairs (monomers) mdpi.com | Very high increase |

Computational and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the molecular and electronic structures of chemical systems. While ab initio methods derive their results from first principles without experimental data, DFT methods calculate the electronic structure based on the electron density, offering a balance of computational cost and accuracy. nih.gov These methods have been applied to understand the nuanced interactions within organolithium compounds.

In the context of compounds related to (2-fluorophenyl)lithium, DFT calculations have been particularly useful. For instance, studies on BF₃-promoted ortho-lithiation of anilines have utilized DFT to investigate the role of fluorine-lithium interactions. nih.govias.ac.in These calculations revealed that while the inductive effect of fluorine plays a role, a distinct F-Li interaction is also significant, with a calculated F-Li distance that is remarkably close to the C-Li bond length. ias.ac.in Such findings underscore the importance of computational modeling in identifying and quantifying weak interactions that can govern reactivity and stability.

DFT calculations on related systems have also been used to predict reaction kinetics and yields, demonstrating the predictive power of these theoretical approaches. By coupling DFT calculations with computational fluid dynamics (CFD), researchers have successfully simulated reaction processes in microreactors, achieving predicted yields that are comparable to experimental results. researchgate.net

Modeling of Carbanion Stability and Electronic Distribution

The stability of the carbanion is a critical factor in the reactivity of organolithium reagents. For substituted phenyllithiums, the nature and position of the substituent profoundly influence the stability of the lithiated species. Fluorine, being highly electronegative, exerts a strong influence on the electronic distribution within the aromatic ring.

Experimental and theoretical studies on the ortho-lithiation of fluorobenzenes have provided significant insights into the stability of the resulting aryllithium compounds. researchgate.net Research has shown that a fluorine atom positioned ortho to the lithiation site is a powerful activator, dramatically increasing the thermodynamic stability of the aryllithium intermediate. researchgate.net This stabilizing effect is attributed to the inductive electron-withdrawing nature of fluorine, which helps to delocalize the negative charge of the carbanion. The effect diminishes as the distance between the fluorine substituent and the lithiation center increases (ortho > meta > para). researchgate.net

The following interactive table summarizes the relative thermodynamic stabilities of various lithiated fluorobenzenes, highlighting the pronounced stabilizing effect of an ortho-fluorine atom.

| Compound | Relative Stability (ΔpKa) |

| Phenyllithium | 0.00 |

| 2-Fluorophenyllithium | +7.5 |

| 3-Fluorophenyllithium | +2.5 |

| 4-Fluorophenyllithium | +1.0 |

| 2,6-Difluorophenyllithium | +11.0 |

Note: Data is illustrative and based on trends reported in the literature. Positive values indicate increased stability relative to phenyllithium.

Transition State Analysis of Key Reactions

A key reaction pathway for (2-fluorophenyl)lithium is its thermal decomposition to form benzyne (B1209423), a highly reactive intermediate. Understanding the transition state of this elimination reaction is crucial for controlling reaction conditions and preventing undesired side reactions. While specific transition state calculations for the decomposition of (2-fluorophenyl)lithium are not extensively detailed in the provided context, computational studies on analogous systems provide a framework for understanding this process.

The formation of benzyne from (2-fluorophenyl)lithium involves the elimination of lithium fluoride (B91410). Transition state analysis for such reactions would typically involve locating the saddle point on the potential energy surface corresponding to the concerted or stepwise departure of the lithium and fluoride ions. The geometry of the transition state would reveal the extent of C-Li and C-F bond breaking and the incipient formation of the benzyne triple bond.

DFT calculations are a common tool for modeling such transition states, allowing for the determination of activation energies and reaction barriers. For related C-C bond formation reactions, such as the lithium-catalyzed coupling of benzene (B151609) to biphenyl, DFT and ab initio molecular dynamics (AIMD) calculations have been used to map out the reaction pathway, including the identification of pre-complexes, transition states, and late complexes. nih.gov These studies provide a methodological blueprint for how the transition state of benzyne formation from (2-fluorophenyl)lithium could be computationally investigated.

Orbital Interaction Analysis

The nature of the carbon-lithium bond in organolithium compounds has been a subject of extensive theoretical investigation. Orbital interaction analysis provides a deeper understanding of the bonding beyond simple electrostatic or covalent descriptions. In (2-fluorophenyl)lithium, key orbital interactions include those that constitute the C-Li bond and the interactions involving the fluorine substituent.

Theoretical analyses of bonding in organolithium complexes reveal significant donor-acceptor interactions. nih.gov For instance, in systems with a metal-metal bond, interactions from a C-Li σ bond acting as a σ-donor to a metal s-orbital have been identified. nih.gov In the case of (2-fluorophenyl)lithium, the primary bonding interaction is between the carbanionic carbon and the lithium cation. This interaction has both ionic and covalent character.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational tool that translates the complex wavefunctions of a molecule into a more intuitive, localized bonding picture, akin to Lewis structures. It provides quantitative information about charge distribution, bond character, and intermolecular and intramolecular interactions.

For organolithium compounds, NBO analysis helps to dissect the nature of the C-Li bond. Studies on various lithium complexes have shown that the C-Li bond is highly ionic, with a significant transfer of electron density from the carbon to the lithium atom. However, NBO analysis also reveals covalent contributions to the bonding. For instance, in lithium-bonded complexes, NBO analysis has been used to quantify the interorbital interaction energies, such as the donation from a nitrogen lone pair to an empty orbital on lithium (nN → σ*Li-C). researchgate.net

In the context of (2-fluorophenyl)lithium, an NBO analysis would be expected to show:

A highly polarized C-Li bond, with a significant negative charge on the carbon atom and a positive charge on the lithium atom.

The hybridization of the carbon and lithium orbitals involved in the C-Li bond.

Quantification of the donor-acceptor interaction between the fluorine lone pairs and the lithium atom. This would appear as a second-order perturbation energy in the NBO output, indicating the stabilization energy of this interaction.

Analysis of the back-donation from metal d-orbitals to π* orbitals of the aryl ring in more complex systems, although this is less relevant for the simple monomer. nih.gov

The following table illustrates the type of data that an NBO analysis on a model aryllithium system might provide.

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| C-Li Bond Character | C(p) | Li(s) | - |

| F-Li Interaction | LP(2) F | LP* Li | 5.2 |

| Hyperconjugation | σ(C2-C3) | σ*(C1-Li) | 1.8 |

Note: This data is hypothetical and for illustrative purposes to show the output of an NBO analysis.

Advanced Characterization Techniques for 2 Fluorophenyl Lithium Intermediates

In Situ Spectroscopic Methods (e.g., Infrared, Nuclear Magnetic Resonance)

In situ spectroscopic techniques are indispensable for studying reactive intermediates like (2-fluorophenyl)lithium directly in the reaction medium, avoiding decomposition that can occur during isolation. These methods provide real-time information on the formation, consumption, and structural characteristics of transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for elucidating the structure and aggregation state of organolithium compounds in solution. researchgate.net Low-temperature NMR experiments are often required to slow down dynamic exchange processes and trap reaction intermediates. ox.ac.uk For (2-fluorophenyl)lithium, several nuclei can be probed:

⁷Li NMR: The lithium-7 nucleus is a sensitive probe for the electronic environment around the lithium atom. The chemical shift (δ) and scalar couplings provide valuable information about the degree of aggregation (e.g., monomer, dimer, tetramer) and the nature of solvent coordination. scielo.brnih.gov Mixed aggregates of organolithium compounds can be identified using this technique. scielo.br

¹³C NMR: Carbon-13 NMR provides direct insight into the carbon-lithium bond. The resonance of the carbon atom directly bonded to lithium (C-1) is particularly informative. Isotope labeling, such as with ¹³C, can be used to enhance signal intensity and facilitate the analysis of complex systems. rsc.org

¹⁹F NMR: The presence of the fluorine atom provides an additional, highly sensitive NMR handle for monitoring the formation and reaction of (2-fluorophenyl)lithium.

Table 1: Representative NMR Data for Aryllithium Compounds

| Compound/Species | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyllithium Dimer | ⁷Li | THF | ~1.6 |

| Phenyllithium Tetramer | ⁷Li | THF | ~2.0 |

| Methyllithium/LiBr Tetramer | ⁶Li | THF | 1.1 - 1.6 |

Note: Data is representative of typical aryllithium species and serves to illustrate the type of information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy allows for real-time monitoring of chemical reactions. mt.com By tracking the disappearance of reactant vibrational bands and the appearance of new bands corresponding to intermediates and products, reaction kinetics and mechanisms can be elucidated. mt.com For the study of (2-fluorophenyl)lithium, specific IR modes associated with the fluorinated aromatic ring and the C-Li bond can be monitored. Attenuated Total Reflection (ATR) FTIR is particularly useful for in-situ analysis of surface reactions and solution-phase chemistry without extensive sample preparation. nih.gov

Low-Temperature Studies and Matrix Isolation

The high reactivity of organolithium compounds necessitates the use of low-temperature techniques to stabilize them for detailed study. princeton.edu

Low-Temperature Studies

Performing reactions at low temperatures (e.g., -78 °C or lower) slows down or halts decomposition pathways and rapid intermolecular exchange processes that are common for organolithium aggregates. ox.ac.uk Variable-temperature (VT) NMR experiments are crucial for studying these dynamic equilibria. ox.ac.uk By gradually lowering the temperature, distinct signals for different aggregates (e.g., dimers and tetramers) can often be resolved from a time-averaged signal observed at higher temperatures, allowing for the characterization of individual species present in solution. researchgate.net Low temperatures are also essential for trapping short-lived reaction intermediates for spectroscopic observation. acs.orgresearchgate.net

Matrix Isolation

Matrix isolation is a powerful technique for studying extremely reactive or unstable molecules that cannot be analyzed under normal conditions. ebsco.com The method involves trapping the species of interest, such as (2-fluorophenyl)lithium, in a solid, inert matrix at cryogenic temperatures (typically close to absolute zero). ebsco.comfu-berlin.de The matrix material is usually a noble gas, like argon, which is chemically inert and transparent to a wide range of electromagnetic radiation. fu-berlin.dewikipedia.org

The process involves co-depositing a vapor of the precursor molecule with a large excess of the matrix gas onto a cold window. The (2-fluorophenyl)lithium intermediate can be generated in situ and immediately frozen into the matrix. Within this rigid, inert cage, the isolated molecules are prevented from reacting with each other, allowing for detailed spectroscopic analysis, primarily using IR spectroscopy. fu-berlin.dewikipedia.org This provides a vibrational spectrum of the isolated molecule, free from solvent effects and intermolecular interactions, offering fundamental insights into its molecular structure and bonding. ifpan.edu.pl

X-ray Crystallography of Related Organolithium Aggregates

While the high reactivity of (2-fluorophenyl)lithium makes obtaining single crystals for X-ray diffraction challenging, analysis of closely related, more stable organolithium compounds provides critical insights into its likely solid-state structure. Organolithium reagents rarely exist as monomers, instead forming aggregates held together by multi-center C-Li bonds. wikipedia.org

X-ray crystallography provides unambiguous evidence of these aggregate structures, revealing precise bond lengths, bond angles, and the coordination of solvent molecules. Common aggregation states for aryllithium compounds include dimers, tetramers, and hexamers. For example, many phenyllithium derivatives have been shown to form dimeric or tetrameric structures, often incorporating solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF) directly into the lithium coordination sphere. These studies reveal a core of lithium and carbanionic carbon atoms, with the organic substituents located on the periphery of the cluster.

Table 2: Representative X-ray Crystallographic Data for a Related Aryllithium Aggregate

| Structural Parameter | Compound | Value |

|---|---|---|

| Aggregation State | [Li₂(μ₂-C₆H₄-2-CH₂NMe₂)₂] | Dimer |

| Li-C Bond Distance | [Li₂(μ₂-C₆H₄-2-CH₂NMe₂)₂] | 2.228(9) Å |

| Li-Li' Distance | [Li₂(μ₂-C₆H₄-2-CH₂NMe₂)₂] | 2.45(1) Å |

Note: Data is for (2-(Dimethylaminomethyl)phenyl)lithium, a representative intramolecularly coordinated aryllithium, and illustrates the detailed structural information available from X-ray crystallography.

Mass Spectrometry of Intermediates and Products

Mass spectrometry (MS) is a vital tool for identifying intermediates and products in reactions involving (2-fluorophenyl)lithium by determining their mass-to-charge ratio (m/z). Due to the thermal lability and reactivity of organometallic compounds, soft ionization techniques are required to transfer ions from solution to the gas phase without inducing fragmentation. researchgate.net

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a particularly gentle ionization method well-suited for the analysis of reactive organometallic species. researchgate.netyoutube.com In ESI-MS, a solution of the reaction mixture is passed through a capillary held at a high voltage, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released and can be guided into the mass analyzer. youtube.com

This technique allows for the direct observation of ions corresponding to (2-fluorophenyl)lithium, its potential aggregates (e.g., dimers), and lithiated intermediates formed during a reaction. upce.cz By monitoring the m/z values over the course of a reaction, the formation of products can be confirmed and potential reaction pathways can be inferred. Tandem mass spectrometry (MS/MS) can be further employed to fragment specific ions, providing additional structural information. nih.gov

Table 3: Theoretical Mass-to-Charge Ratios for (2-Fluorophenyl)lithium Species

| Species | Chemical Formula | Theoretical m/z (for ⁷Li, [M+H]⁺) |

|---|---|---|

| (2-Fluorophenyl)lithium (Monomer) | C₆H₄FLi | 103.0536 |

Note: The table shows calculated exact masses for protonated species, which are commonly observed in positive-ion ESI-MS.

Synthetic Applications of 2 Fluorophenyl Lithium in Organic Synthesis

Synthesis of Fluorinated Aromatic Compounds

The primary application of (2-fluorophenyl)lithium is as a synthetic equivalent of a 2-fluorophenyl anion. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct pathway to a variety of substituted fluorinated aromatic compounds. The high reactivity of the carbon-lithium bond enables it to react with a vast range of electrophiles, making it a cornerstone in the synthesis of functionalized fluoroarenes.

A key advantage of using (2-fluorophenyl)lithium is the high degree of regioselectivity it offers. When generated from fluorobenzene, the fluorine atom acts as a directed metalation group (DMG), guiding the lithium base to deprotonate the adjacent ortho position with high fidelity. This directed ortho-lithiation ensures that subsequent reactions with electrophiles occur specifically at the C2 position of the benzene (B151609) ring. This method avoids the formation of isomeric mixtures that are often problematic in classical electrophilic aromatic substitution reactions. The resulting lithiated species can be trapped with various electrophiles to introduce diverse functional groups.

Table 1: Examples of Regioselective Functionalization via (2-Fluorophenyl)lithium

| Electrophile (E+) | Reagent/Conditions | Product | Application/Significance |

| DMF (N,N-Dimethylformamide) | 1. (2-Fluorophenyl)lithium | 2-Fluorobenzaldehyde | Precursor for aldehydes, alcohols, and heterocycles |

| CO₂ (Carbon Dioxide) | 1. (2-Fluorophenyl)lithium2. H₃O⁺ workup | 2-Fluorobenzoic acid | Building block for esters, amides, and pharmaceuticals |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | 1. (2-Fluorophenyl)lithium | (2-Fluorophenyl)trimethylsilane | Intermediate for further cross-coupling reactions |

| R₂CO (Ketones/Aldehydes) | 1. (2-Fluorophenyl)lithium2. H₃O⁺ workup | 2-Fluorophenyl(dialkyl)methanol | Synthesis of fluorinated tertiary or secondary alcohols |

Construction of Fused Aromatic Systems (e.g., Benzannulated Oxabicycloheptadienes)

(2-Fluorophenyl)lithium is an excellent precursor for the generation of 2-fluorobenzyne, a highly reactive aryne intermediate. Upon formation, typically by the elimination of lithium fluoride (B91410), the benzyne (B1209423) can be trapped in situ with various dienes in a [4+2] cycloaddition reaction (Diels-Alder reaction). This strategy is particularly effective for constructing fused aromatic and polycyclic systems.

A notable example is the reaction with furan (B31954). The 2-fluorobenzyne generated from (2-Fluorophenyl)lithium readily reacts with furan, which acts as the diene, to produce a benzannulated oxabicycloheptadiene. This cycloadduct serves as a versatile intermediate for the synthesis of naphthalenes and other complex polycyclic aromatic compounds. nih.gov

Preparation of Boron-Containing Fluoroaryl Compounds

Fluoroaryl boronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. (2-Fluorophenyl)lithium provides a direct and efficient route to these valuable compounds.

The synthesis involves the reaction of (2-fluorophenyl)lithium with an electrophilic boron species, typically a trialkyl borate (B1201080) such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). The organolithium reagent attacks the electron-deficient boron atom to form a lithium borate complex. Subsequent acidic hydrolysis of this intermediate furnishes the desired (2-fluorophenyl)boronic acid. This method is widely used due to its high yield and operational simplicity.

Table 2: Synthesis of (2-Fluorophenyl)boronic Acid

| Organolithium Precursor | Boron Reagent | Reaction Conditions | Final Product |

| 1-Bromo-2-fluorobenzene (B92463) | 1. n-BuLi2. B(Oi-Pr)₃3. HCl (aq) | THF, -78 °C to rt | (2-Fluorophenyl)boronic acid |

| Fluorobenzene | 1. s-BuLi/TMEDA2. B(OMe)₃3. H₃O⁺ | Diethyl ether, -78 °C to rt | (2-Fluorophenyl)boronic acid |

Synthesis of Complex Organic Molecules

The reactivity of (2-fluorophenyl)lithium makes it suitable for incorporation into multi-step synthetic sequences aimed at producing complex molecular architectures, including pharmaceutically active compounds and their intermediates.

Efaroxan Precursors: Efaroxan is an α₂-adrenergic receptor antagonist containing a 2-(2-fluorophenyl)-2,3-dihydrobenzofuran core. A key step in constructing this core involves the nucleophilic addition of an arylmetal reagent to a suitable electrophile. In a representative synthetic approach, (2-fluorophenyl)lithium can be added to a lactone, such as dihydrobenzofuran-2(3H)-one. This reaction opens the lactone to form a hemiketal, which after reduction, yields the core structure of Efaroxan precursors.

Piperidinyl Carbamate (B1207046) Intermediates: Many pharmacologically active molecules contain a piperidine (B6355638) ring functionalized with an aryl group and a carbamate moiety. A common strategy to synthesize such structures involves the addition of an organolithium reagent to a cyclic ketone. For example, (2-fluorophenyl)lithium can be added to an N-protected 4-piperidone. This reaction yields a 4-(2-fluorophenyl)-4-hydroxypiperidine intermediate. This tertiary alcohol is a versatile precursor that can be further elaborated, for instance, by converting the hydroxyl group into an amino group, which can then be acylated to form the final piperidinyl carbamate.

Condensed Aminodihydrothiazine Derivatives: These complex heterocyclic systems are often investigated as therapeutic agents. While direct synthesis using (2-fluorophenyl)lithium is not common, the reagent can be used to generate key precursors. A plausible multi-step route involves the reaction of (2-fluorophenyl)lithium with DMF to produce 2-fluorobenzaldehyde. The aldehyde can then be converted into a 2-fluorophenyl-substituted thiourea (B124793). This thiourea intermediate is a classic precursor that can undergo cyclocondensation with a suitable α-haloketone or related bifunctional electrophile to construct the condensed aminodihydrothiazine ring system.

The high reactivity of organolithium reagents allows for their use in sequential, one-pot reactions where multiple bonds are formed without isolating intermediates. An in situ trapping technique can be employed where (2-fluorophenyl)lithium is generated and immediately reacts with a first electrophile. The resulting intermediate can then be trapped by a second, different electrophile added to the same reaction vessel.

For example, (2-fluorophenyl)lithium can be generated and trapped with carbon dioxide to form lithium 2-fluorobenzoate. Without isolation, this intermediate can then participate in a subsequent reaction, such as a palladium-catalyzed cross-coupling, if a suitable transmetalation step is induced. Such one-pot procedures are highly efficient, reducing waste and saving time compared to traditional multi-step syntheses.

Q & A

Q. What research gaps exist in applying lithium (2-fluorophenyl) compounds to next-generation energy storage systems?

- Methodological Answer : Gaps include understanding long-term cyclability in solid-state batteries and compatibility with high-voltage cathodes. High-throughput screening (combinatorial chemistry) and hybrid DFT-ML workflows prioritize candidate materials. Contradictions in rate capability studies highlight the need for operando structural analysis .

Methodological Notes

- Data Contradiction Analysis : Cross-validate computational results with multiple functionals (e.g., PBE vs. HSE06) and experimental replicates under controlled conditions.

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters while minimizing resource use .

- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.